2-Methyl-4-morpholinophenylboronic acid
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Overview
Description
2-Methyl-4-morpholinophenylboronic acid is a boronic acid derivative with the molecular formula C11H16BNO3. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.
Scientific Research Applications
2-Methyl-4-morpholinophenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs for cancer therapy and other diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-morpholinophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway affected by this compound. The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability is primarily determined by its stability and reactivity in the reaction environment .
Result of Action
The result of the action of this compound is the successful execution of the Suzuki–Miyaura coupling reaction . This leads to the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . The compound’s action thus has significant implications for organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-morpholinophenylboronic acid typically involves the reaction of 2-methyl-4-bromophenylboronic acid with morpholine. The reaction is carried out under anhydrous conditions using a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or dimethylformamide, for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-morpholinophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The morpholine group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium acetate, potassium carbonate, toluene, or dimethylformamide.
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Amines, alcohols, suitable solvents, and bases.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding phenol derivatives.
Substitution: Various substituted morpholine derivatives.
Comparison with Similar Compounds
2-Methyl-4-morpholinophenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-Formylphenylboronic Acid: Contains a formyl group, used as an intermediate in the synthesis of pharmaceuticals and other active compounds.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its morpholine group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
(2-methyl-4-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-9-8-10(2-3-11(9)12(14)15)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUJWDGWNYUXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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